molecular formula C12H16ClNO B2527694 N-tert-butyl-3-(chloromethyl)benzamide CAS No. 1094362-66-9

N-tert-butyl-3-(chloromethyl)benzamide

Cat. No.: B2527694
CAS No.: 1094362-66-9
M. Wt: 225.72
InChI Key: HZLCZZPCGHYUOL-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(chloromethyl)benzamide: is an organic compound with the molecular formula C12H16ClNO. It is a benzamide derivative characterized by the presence of a tert-butyl group and a chloromethyl group attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Properties

IUPAC Name

N-tert-butyl-3-(chloromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLCZZPCGHYUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-(chloromethyl)benzamide typically involves the reaction of 3-(chloromethyl)benzoic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3-(chloromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation may lead to the formation of a carboxylic acid .

Scientific Research Applications

Anticancer Activity

N-tert-butyl-3-(chloromethyl)benzamide serves as an important intermediate in the synthesis of anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines. For instance, the compound's structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Table 1: Cytotoxicity of this compound Derivatives

Compound DerivativeCell Line TestedIC50 (µM)Reference
Compound AXF-49815.2
Compound BMCF-712.5
Compound CA5498.9

Enzyme Inhibition

This compound has also been evaluated for its inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). Studies show that certain derivatives exhibit promising inhibitory effects, which could lead to the development of therapeutic agents for conditions like Alzheimer's disease .

Table 2: Enzyme Inhibition Data for this compound Derivatives

Compound DerivativeEnzyme TargetIC50 (µM)Reference
Compound DAChE1.57
Compound EBACE19.01
Compound FAChE2.49

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis, particularly in the formation of complex molecules through chlorination reactions. The compound enables site-selective chlorination, which is crucial for synthesizing various functionalized aromatic compounds .

Case Study: Site-selective Chlorination Using this compound

In a recent study, researchers employed this compound to achieve selective chlorination at aliphatic sites under visible light photolysis conditions, demonstrating its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(chloromethyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The tert-butyl group may influence the compound’s hydrophobicity and steric properties, affecting its overall reactivity and interactions .

Biological Activity

N-tert-butyl-3-(chloromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores its biological activity based on diverse research findings, including case studies, structure-activity relationships (SAR), and relevant data tables.

Chemical Structure and Synthesis

This compound belongs to the class of benzamides, which are known for their diverse biological properties. The synthesis typically involves the alkylation of benzamide derivatives with chloromethyl groups, enhancing their reactivity and potential biological interactions. The tert-butyl group contributes to the lipophilicity of the compound, which is crucial for its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Benzamides, including this compound, have shown promising activity against various bacterial strains. For instance, studies indicate that certain benzamide derivatives inhibit the essential bacterial protein FtsZ, which is critical for bacterial cell division .
    • The compound's structure allows it to interact effectively with bacterial membranes and enzymes, leading to cell death.
  • Enzyme Inhibition :
    • Recent research has highlighted the potential of benzamide derivatives as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are important targets in Alzheimer's disease treatment .
    • This compound's inhibitory effects can be attributed to its ability to bind to the active sites of these enzymes, thereby blocking their activity.

Study on Antimicrobial Effects

A study evaluated the antimicrobial efficacy of various benzamide derivatives against Staphylococcus aureus. This compound exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) determined through broth microdilution assays. Results indicated that at concentrations above 64 µg/mL, the compound showed no cytotoxicity against human cell lines while effectively inhibiting bacterial growth .

Enzyme Inhibition Research

In vitro studies assessed the inhibitory potential of this compound against AChE and BACE1. The compound demonstrated an IC50 value comparable to established inhibitors like donepezil, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR studies that highlight the importance of substituents on the benzene ring:

  • Chloromethyl Group : Enhances reactivity and interaction with target proteins.
  • Tert-butyl Group : Increases lipophilicity, improving membrane permeability.
  • Positioning of Functional Groups : Variations in the position of substituents can significantly affect binding affinity and selectivity towards specific enzymes or bacterial targets.

Table 1: Biological Activity Against Bacterial Strains

CompoundMIC (µg/mL)Cytotoxicity (A549 Cells)
This compound64Non-toxic at 64 µg/mL
Control Compound (e.g., α-Hemolysin)32Toxic

Table 2: Enzyme Inhibition Data

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
This compound2.499.01
Donepezil0.046Not applicable

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